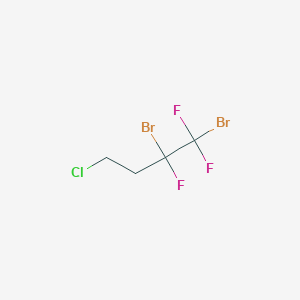

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane

Description

Overview of Halogenated Alkanes in Academic Research

Halogenated alkanes are hydrocarbons in which at least one hydrogen atom has been substituted by a halogen. guidechem.comsuniv.ac.in This substitution dramatically alters the molecule's properties, including its polarity, boiling point, and reactivity. suniv.ac.in In academic research, these compounds are extensively studied for their diverse reaction pathways, such as nucleophilic substitution and elimination reactions. suniv.ac.in They serve as crucial intermediates in the synthesis of more complex organic molecules and are fundamental to the study of reaction mechanisms. The nature of the halogen atom, as well as its position within the carbon skeleton, dictates the compound's chemical behavior, providing a rich field for systematic investigation. suniv.ac.in Halogenated alkanes are also of interest in environmental science due to the persistence and potential impact of some of these compounds. nih.gov

Significance of Fluorine in Organic Chemistry within Research Paradigms

Fluorine, the most electronegative element, holds a unique and powerful position in organic chemistry. lew.rowikipedia.org The introduction of fluorine atoms into an organic molecule can profoundly influence its electronic properties, conformation, and stability. lew.roresearchgate.net The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts exceptional thermal and metabolic stability to fluorinated compounds. wikipedia.org This stability is a highly desirable trait in the design of pharmaceuticals and agrochemicals, where approximately 20% of drugs and 35% of agrochemicals contain fluorine. lew.ro In research, the selective incorporation of fluorine is a key strategy for modulating the lipophilicity, bioavailability, and binding affinity of bioactive molecules. lew.roresearchgate.net Furthermore, fluorinated compounds are pivotal in materials science, leading to the development of polymers with unique properties like high thermal resistance and chemical inertness. wikipedia.org

Contextualization of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane within Halogenation Studies

The study of such mixed-halogenated compounds allows researchers to investigate the selective reactivity of different carbon-halogen bonds within the same molecule. The varying bond strengths and leaving group abilities of bromide, chloride, and fluoride (B91410) ions would likely dictate the regioselectivity and chemoselectivity of its reactions. While specific research on This compound is limited in publicly accessible literature, its structure places it at the intersection of several key areas of organohalogen chemistry, including the synthesis of fluorinated building blocks and the study of competitive reaction pathways.

Physicochemical and Spectroscopic Properties

Chemical and Physical Properties of this compound

The available data for the physicochemical properties of This compound are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂ClF₃ | echemi.com |

| Molecular Weight | 304.33 g/mol | echemi.com |

| Density | 2.045 g/cm³ | echemi.com |

| Boiling Point | 173.5 °C at 760 mmHg | echemi.com |

| Flash Point | 58.7 °C | echemi.com |

| Refractive Index | 1.467 | echemi.com |

| CAS Number | 502457-70-7 | echemi.comsynquestlabs.com |

Note: The data presented in this table is primarily sourced from chemical supplier databases and has not been independently verified by academic research publications.

Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for This compound is not widely available in the scientific literature. Spectroscopic analysis would be essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide critical information about the connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Infrared (IR) Spectroscopy : An IR spectrum would reveal the presence of characteristic C-H, C-Cl, C-Br, and C-F bond vibrations.

Mass Spectrometry (MS) : Mass spectrometry would determine the precise mass of the molecule and its isotopic pattern, confirming the presence of bromine and chlorine atoms. The fragmentation pattern would offer further structural insights.

While specific spectra for this compound are not available, data for a related isomer, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane , has been reported, which includes FTIR and vapor phase IR spectra. nih.gov

Synthesis and Reactions

Synthesis of this compound

Specific, documented laboratory synthesis methods for This compound are not detailed in readily available academic journals or patents. However, the synthesis of such a molecule would likely involve multi-step processes common in organofluorine and organohalogen chemistry. Potential synthetic routes could involve the halogenation of a suitable unsaturated precursor.

Chemical Reactions of this compound

There is a lack of published research detailing the specific chemical reactions of This compound . Based on its structure, the compound would be expected to undergo reactions characteristic of alkyl halides. The presence of two bromine atoms on adjacent carbons suggests that it could undergo de-bromination to form a double bond. The carbon-chlorine bond could also be subject to nucleophilic substitution, though likely under different conditions than the carbon-bromine bonds due to the differing reactivity of the halogens.

Research Applications

Use in Academic Research

Given the limited availability of data, it appears that This compound is not a widely used compound in academic research. Its complex structure and the presence of multiple halogen atoms could make it a candidate for studies in mechanistic organohalogen chemistry or as a specialized building block in the synthesis of novel fluorinated compounds.

Potential Industrial Applications

There are no documented industrial applications for This compound . Halogenated hydrocarbons have historically been used as refrigerants, solvents, and in the production of polymers. longdom.org However, due to environmental concerns regarding ozone depletion and global warming potential, the use of many halogenated compounds is now restricted. longdom.org Any potential application of this compound would require thorough investigation.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-chloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2ClF3/c5-3(8,1-2-7)4(6,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZKHWSIFOQADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380809 | |

| Record name | 1,2-dibromo-4-chloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502457-70-7 | |

| Record name | 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502457-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dibromo-4-chloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,2 Dibromo 4 Chloro 1,1,2 Trifluorobutane

Precursor Chemistry and Reactant Characteristics

The synthesis of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane is achieved through the electrophilic addition of bromine to a specific fluorinated and chlorinated alkene substrate. A notable synthesis involves reacting 4-Chloro-1,1,2-trifluoro-1-butene (B3040749) with bromine in a dichloromethane (B109758) solvent at room temperature, which has been reported to yield the target compound. chemicalbook.com

Analysis of 4-Halo-1,1,2-trifluorobut-1-enes as Substrates

The substrate, 4-chloro-1,1,2-trifluoro-1-butene, is a key component in the synthesis. As an alkene, its reactivity is defined by the carbon-carbon double bond (C=C), which acts as a nucleophile or a region of high electron density. docbrown.infoyoutube.com However, the presence of electron-withdrawing halogen substituents (one chlorine and three fluorine atoms) significantly influences the electronic properties of the double bond. acs.org

The fluorine atoms, particularly those attached directly to the double bond (vinyl fluorines), are highly electronegative. This property reduces the electron density of the π-bond, making the alkene less reactive towards electrophiles compared to non-halogenated alkenes. acs.org This deactivation means that reactions with electrophiles like halogens may be slower or require specific conditions to proceed efficiently. acs.org The substrate's structure is crucial for determining the regiochemistry and stereochemistry of the final product.

Role of Halogen Electrophiles (e.g., Br₂) in Addition Reactions

In this synthesis, molecular bromine (Br₂) serves as the electrophile. Although Br₂ is a non-polar molecule, it is polarizable. chemguide.netyoutube.com As a bromine molecule approaches the electron-rich C=C double bond of the alkene, the π electrons repel the electron cloud of the bromine molecule. youtube.comlibretexts.org This interaction induces a temporary dipole in the Br-Br bond, making the proximal bromine atom partially positive (δ+) and thus electrophilic, while the distal bromine atom becomes partially negative (δ-). youtube.comyoutube.com

The electrophilic bromine atom is then attacked by the alkene's π bond, initiating the addition reaction. docbrown.infoyoutube.com This process is a classic example of electrophilic addition, a fundamental reaction type for alkenes. chemguide.netncert.nic.in The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), to facilitate the interaction without participating in the reaction itself. chemicalbook.commasterorganicchemistry.com

Electrophilic Addition Mechanisms

The addition of bromine to an alkene does not typically proceed through a discrete carbocation intermediate, which helps to avoid structural rearrangements. libretexts.org Instead, the mechanism involves the formation of a bridged, cyclic halonium ion. masterorganicchemistry.comdoubtnut.com

Formation of Halonium Ions (Bromonium, Chloronium, Iodonium)

When an alkene reacts with a halogen like chlorine, bromine, or iodine, the initial electrophilic attack leads to the formation of a cyclic intermediate known as a halonium ion. youtube.com This can be a chloronium, bromonium, or iodonium (B1229267) ion, depending on the halogen used. masterorganicchemistry.comyoutube.com In the synthesis of this compound, a bromonium ion is the key intermediate. chemguide.net

The bromonium ion intermediate consists of a three-membered ring containing the two carbon atoms from the original double bond and the positively charged bromine atom. masterorganicchemistry.comdoubtnut.com This cyclic structure is formed when a lone pair of electrons from the initially attacking bromine atom also forms a bond with the other carbon of the double bond. libretexts.orgyoutube.com

This bridged ion is more stable than an open-chain carbocation because all atoms (in the ring) can have a complete octet of electrons, and the positive charge is delocalized over the three atoms of the ring. libretexts.org The formation of this three-membered ring has significant stereochemical consequences. The bridged structure blocks one face of the molecule, forcing the subsequent nucleophilic attack by the bromide ion (Br⁻) to occur from the opposite face (backside attack). chemguide.netlibretexts.org This results in a net anti-addition of the two bromine atoms across the former double bond. masterorganicchemistry.comlibretexts.org The existence of such stable, three-membered cyclic halonium ions has been confirmed through isolation and X-ray crystal structures in certain cases. masterorganicchemistry.comyoutube.com

The presence of electron-withdrawing substituents, such as the fluorine and chlorine atoms in the 4-chloro-1,1,2-trifluoro-1-butene precursor, has a profound effect on the structure and stability of the intermediate halonium ion. acs.org These substituents decrease the nucleophilicity of the alkene's double bond. acs.org

Furthermore, they can influence the symmetry of the resulting bromonium ion. In a simple alkene, the positive charge in the bromonium ion is shared between the two carbons and the bromine. However, with electron-withdrawing groups like fluorine on the carbons, the charge distribution is perturbed. acs.org A vinyl fluorine substituent can destabilize a positive charge on the carbon it is attached to, leading to an unsymmetrical (asymmetric) bromonium ion where the C-Br bonds have different lengths and the positive charge is shifted more toward the carbon atom that can better support it. acs.orgrsc.org In extreme cases, the intermediate may have more character of an open-chain carbocation (an "open-ion") rather than a perfectly bridged halonium ion, especially if one carbon is significantly better at stabilizing positive charge than the other. acs.org This asymmetry influences the regioselectivity of the subsequent nucleophilic attack.

Open-Ion Intermediate Structures and Equilibria (e.g., A and E)

The synthesis of this compound typically proceeds through the electrophilic addition of bromine to 4-chloro-1,1,2-trifluoro-1-butene. During this reaction, the formation of open-ion intermediates is a critical aspect of the reaction mechanism. Research on similar 4-halo-1,1,2-trifluorobut-1-enes indicates that the reaction of chlorine with these substrates leads to open-ion intermediates, designated as A and E, which exist in equilibrium. acs.orgdtic.milnih.gov

These open-ion structures, as opposed to a bridged halonium ion, are significant in determining the subsequent reaction pathways. The equilibrium between these intermediates can be influenced by the nature of the halogenating agent and the substituents on the alkene. acs.orgdtic.milnih.gov For instance, in the chlorination of 4-halo-1,1,2-trifluorobut-1-enes, the open-chloronium ions (E) have been observed to undergo rearrangement. acs.orgdtic.milnih.gov

Comparison with Fluorocarbenium Ions

A comparison between open-chloronium ions and fluorocarbenium ions generated from the protonation of similar terminal fluoro-substituted alkenes reveals insights into their relative stabilities and subsequent reactivities. Quantum chemical calculations have been employed to understand the structures and energies of these intermediates. acs.orgdtic.milnih.gov The presence of fluorine atoms significantly influences the charge distribution and stability of the carbocationic center. Open-ion chloronium ions derived from the ionic chlorination of terminal fluorovinyl alkenes serve as a valuable comparison point for understanding the behavior of open ions generated by the addition of protons to similar alkenes. acs.orgnih.gov

Rearrangement Pathways of Halonium Ions

The rearrangement of halonium ions is a key feature in the reaction of halogens with 4-halo-1,1,2-trifluorobut-1-enes. These rearrangements can lead to the formation of more stable cyclic structures.

Rearrangement of Trifluorobromonium and Iodonium Ions

Studies on the halogenation of 4-halo-1,1,2-trifluorobut-1-enes have shown that three-membered ring bromonium and iodonium ions are relatively symmetrical and share similar structural characteristics. acs.orgdtic.milnih.gov The propensity for rearrangement is linked to the nucleophilicity of the halogen at the 4-position. As the nucleophilicity of the 4-halogen substituent increases (Cl < Br < I), the extent of rearranged products also increases. acs.orgnih.gov

Rearrangement to Five-Membered Ring Halonium Ions

A significant rearrangement pathway involves the transformation of the initial halonium ion intermediate into a more stable five-membered ring halonium ion. acs.orgdtic.milnih.gov Quantum chemical calculations have demonstrated that these five-membered ring halonium ion intermediates are considerably more stable, by 11 to 27 kcal/mol, than their three-membered ring counterparts or the open-ion intermediates A and E. acs.orgnih.gov This rearrangement is particularly notable during the ionic chlorination of 4-iodo-1,1,2-trifluorobut-1-ene, where the open-chloronium ion (E) rearranges to a five-membered ring halonium ion. acs.orgdtic.milnih.gov This pathway, leading to rearranged products, is a crucial consideration in the synthesis of halogenated butanes. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Electrophilic Addition

The addition of bromine to the asymmetric alkene 4-chloro-1,1,2-trifluoro-1-butene raises questions of regioselectivity and stereoselectivity, which dictate the specific isomeric product formed.

Markovnikov vs. Anti-Markovnikov Product Distribution

The regioselectivity of electrophilic addition to alkenes is often governed by Markovnikov's rule, which predicts that the electrophile (in this case, the bromine cation) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.orgmasterorganicchemistry.comchemistrysteps.comquora.comyoutube.comleah4sci.comlibretexts.orgyoutube.com This preference is due to the formation of a more stable carbocation intermediate. libretexts.orgleah4sci.com However, in substrates with strongly electron-withdrawing groups, such as the trifluoromethyl group in 4-chloro-1,1,2-trifluoro-1-butene, the opposite regioselectivity, known as anti-Markovnikov addition, can be observed. libretexts.org The electron-withdrawing nature of the fluorine atoms can destabilize a nearby carbocation, making the formation of a carbocation on the carbon further away from the fluorines more favorable. libretexts.org

The addition of bromine to an unsymmetrical alkene typically proceeds through a cyclic bromonium ion intermediate. libretexts.orgstackexchange.comchemtube3d.commasterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the bromide ion occurs at the more substituted carbon, which can bear a greater partial positive charge, a concept that aligns with Markovnikov-type regioselectivity. masterorganicchemistry.com However, the electronic effects of the trifluoromethyl group in 4-chloro-1,1,2-trifluoro-1-butene would significantly influence the charge distribution in the bromonium ion intermediate, potentially altering the expected product distribution. In some cases of radical addition of HBr, an anti-Markovnikov product is formed. libretexts.org

The stereoselectivity of bromine addition to alkenes is typically anti, meaning the two bromine atoms add to opposite faces of the double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org This is a direct consequence of the mechanism involving the backside attack of the bromide ion on the cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org

Neighboring Group Participation Effects on Reaction Outcome

Neighboring group participation (NGP), also known as anchimeric assistance, is a well-documented phenomenon in organic chemistry where a substituent on a reacting molecule interacts with the reaction center to influence the reaction's rate and stereochemistry. wikipedia.orgdalalinstitute.com This interaction often involves the formation of a cyclic intermediate, which can lead to products with retained stereochemistry and can significantly accelerate reaction rates compared to analogous systems without the participating group. wikipedia.orgdalalinstitute.com

The impact of such participation could manifest in several ways:

Rate of Reaction: NGP typically enhances the rate of reaction. wikipedia.org The internal assistance of the neighboring group can stabilize the transition state, lowering the activation energy.

Stereochemistry: The formation of a cyclic intermediate through NGP can dictate the stereochemical outcome of the reaction, often leading to retention of configuration. dalalinstitute.com In the case of alkene bromination, which generally proceeds with anti-addition, NGP could potentially lead to a different stereochemical outcome. leah4sci.com

However, without specific experimental data for this reaction, the extent and nature of any neighboring group participation by the 4-chloroethyl group remain speculative. The electron-withdrawing nature of the fluorine atoms on the double bond of the starting material, 4-chloro-1,1,2-trifluoro-1-butene, would also significantly influence the reactivity and the mechanism of bromination.

Reaction Conditions and Optimization in Synthetic Research

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized in a laboratory setting include the choice of solvent, the reaction temperature, and other strategies to maximize the yield of the desired product.

Solvent Effects (e.g., Aprotic Solvents like Methylene (B1212753) Chloride)

The choice of solvent is crucial in chemical synthesis as it can influence reaction rates, selectivity, and even the reaction pathway. For the bromination of alkenes, inert aprotic solvents are commonly employed. Methylene chloride (dichloromethane) is a frequently used solvent for the synthesis of this compound. organic-chemistry.org

The primary roles of an aprotic solvent like methylene chloride in this context include:

Dissolving Reactants: It serves as a medium to dissolve both the gaseous or liquid bromine and the liquid alkene, 4-chloro-1,1,2-trifluoro-1-butene, allowing for a homogeneous reaction mixture.

Inertness: Methylene chloride is relatively unreactive towards the highly electrophilic bromine and the reaction intermediates, preventing the formation of solvent-incorporated byproducts. leah4sci.com In contrast, protic solvents like water or alcohols can act as nucleophiles and compete with the bromide ion, leading to the formation of halohydrins or haloethers.

Stabilization of Intermediates: While considered non-polar, the polarity of methylene chloride can help to stabilize the charged intermediates, such as the bromonium ion, that are formed during the reaction.

The use of a dichloromethane-water solvent system has been explored in other electrophilic bromination reactions to facilitate the use of bromide salts with an oxidizing agent, offering a milder and more environmentally friendly alternative to using elemental bromine directly. organic-chemistry.org

Temperature Dependence of Reaction Pathways

The temperature at which a reaction is conducted is a critical parameter that can significantly affect its rate and, in some cases, the distribution of products. For the synthesis of this compound, a reaction temperature of 20 °C has been reported. organic-chemistry.org

General observations on the temperature dependence of alkene bromination suggest that these reactions are often exothermic. Therefore, controlling the temperature is important for safety and to minimize the formation of side products. In some cases, lower temperatures can enhance the selectivity of the reaction. For instance, in the bromination of other fluorinated alkenes, reactions have been carried out at temperatures as low as -30 °C.

While specific data on the temperature dependence for the synthesis of this compound is not detailed in the provided search results, general principles suggest that:

Reaction Rate: Increasing the temperature would generally increase the rate of the reaction, but it might also lead to decreased selectivity and the formation of undesired byproducts.

Product Distribution: In reactions where multiple products can be formed, temperature can influence the product ratio. For electrophilic additions that may involve equilibrium steps, temperature can shift the equilibrium position.

Optimization of the reaction temperature would involve a systematic study to find the balance between a reasonable reaction rate and the highest possible selectivity for this compound.

Yield Optimization Strategies in Laboratory Synthesis

Maximizing the yield of the desired product is a primary goal in any synthetic procedure. For the laboratory synthesis of this compound, a yield of 78% has been reported under specific conditions. organic-chemistry.org Further optimization could potentially increase this yield.

General strategies for yield optimization in electrophilic bromination reactions include:

Control of Stoichiometry: Precise control over the molar ratio of the reactants (4-chloro-1,1,2-trifluoro-1-butene and bromine) is essential. Using a slight excess of one reactant might be necessary to ensure the complete conversion of the other, but a large excess could lead to side reactions.

Rate of Addition: The rate at which bromine is added to the alkene solution can be critical. A slow, dropwise addition can help to control the reaction temperature, especially for exothermic reactions, and can minimize the local concentration of bromine, which may reduce the formation of polybrominated byproducts.

Purity of Reagents and Solvents: Using high-purity starting materials and dry solvents is crucial to prevent unwanted side reactions. Water, for example, can lead to the formation of bromohydrins.

Alternative Brominating Agents: While elemental bromine is commonly used, other brominating agents could be explored. Reagents such as N-bromosuccinimide (NBS) or systems like potassium bromide with an oxidant can sometimes offer better selectivity and milder reaction conditions. organic-chemistry.orgresearchgate.net

Catalysis: Although not commonly required for simple alkene bromination, the use of catalysts could be investigated to enhance reaction rates or selectivity, especially given the presence of deactivating fluorine substituents on the alkene.

A systematic approach to optimizing the yield would involve varying one parameter at a time (e.g., temperature, solvent, reactant ratio) while keeping others constant and analyzing the product mixture to determine the conditions that provide the highest yield of this compound.

| Parameter | Condition | Reported Yield | Reference |

| Reactant 1 | 4-Chloro-1,1,2-trifluoro-1-butene | 78% | organic-chemistry.org |

| Reactant 2 | Bromine | 78% | organic-chemistry.org |

| Solvent | Dichloromethane | 78% | organic-chemistry.org |

| Temperature | 20 °C | 78% | organic-chemistry.org |

Mechanistic Investigations and Advanced Spectroscopic Methodologies

Spectroscopic Characterization Techniques for Reaction Intermediates and Products

Spectroscopic methods are fundamental to identifying the products of a chemical reaction and detecting the transient intermediates that dictate the reaction pathway. For a complex molecule like 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane, a combination of techniques is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. For fluorinated molecules, ¹H, ¹³C, and ¹⁹F NMR are all employed to build a complete picture of the molecular framework. numberanalytics.com

The direct observation of reaction intermediates is often challenging due to their low concentration and short lifetimes. However, isotope labeling studies can provide powerful indirect evidence of their structure. In the context of halogenation reactions, ¹³C NMR can be used to probe the electronic environment of carbon atoms throughout the reaction.

The presence of heavy halogen atoms like bromine significantly influences the chemical shifts of adjacent carbon atoms, a phenomenon known as the "heavy-atom effect." researchgate.net This effect, along with spin-orbit coupling contributions, can complicate spectral prediction but also offers a sensitive probe of the carbon's environment. rsc.org While specific isotope shift studies on this compound are not prominent in the literature, the methodology is well-documented. For instance, deuterium (B1214612) isotope effects on ¹³C chemical shifts are widely used to characterize hydrogen-bonded systems and can be transmitted over several bonds. olemiss.edu Conceptually, a similar approach could be used to study the bromonium ion intermediate formed during the synthesis of the title compound. By synthesizing the starting material, 4-chloro-3,3,4-trifluoro-1-butene, with ¹³C enrichment at the double bond, one could theoretically track the changes in chemical shift as the reaction progresses, providing evidence for the formation of the cyclic intermediate.

Table 1: Conceptual ¹³C NMR Chemical Shift Ranges for Halogenated Butanes

| Carbon Environment | Typical Chemical Shift Range (ppm) |

| C-H | 10 - 55 |

| C-Cl | 35 - 80 |

| C-Br | 20 - 70 |

| C-F | 70 - 120 |

| Quaternary Carbon (C-X, no H) | Generally weak signal |

Note: These are general ranges and can vary significantly based on the number and type of other substituents on the carbon and adjacent atoms. Data compiled from various sources. oregonstate.edu

NMR spectroscopy is routinely used for the final characterization of reaction products and for quantifying the reaction yield. ox.ac.uk Quantitative NMR (qNMR) offers a non-destructive method for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. nih.govethz.ch

For the synthesis of this compound, a crude reaction mixture can be analyzed by ¹H or ¹⁹F NMR. acs.org An inert standard with a known concentration and a resonance that does not overlap with product or reactant signals (e.g., triphenylmethane (B1682552) for ¹H NMR) is added to the sample. The yield of the desired product can be calculated by comparing the integration of its characteristic peaks to the integration of the standard's peak. acs.org The general formula for calculating concentration via qNMR is:

Cₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * C_cal

Where:

Cₓ is the concentration of the analyte.

Iₓ is the integral area of the analyte's signal.

Nₓ is the number of nuclei giving rise to the analyte's signal.

C_cal , I_cal , and N_cal are the corresponding values for the calibration standard. ox.ac.uk

This method allows for accurate yield determination without the need for product isolation, which is particularly useful for optimizing reaction conditions. acs.org

Beyond standard one-dimensional NMR, advanced spectroscopic techniques provide deeper insights into the structure and properties of complex halogenated compounds.

Multidimensional Fluorine NMR: For organofluorine compounds, multidimensional techniques like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or ¹³C-¹⁹F HETCOR are invaluable. numberanalytics.com These experiments establish correlations between fluorine nuclei and nearby proton or carbon nuclei, helping to definitively assign signals and piece together the molecular structure. Given the three fluorine atoms in this compound, these techniques would be essential for its unambiguous characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. While the "fingerprint" region can be complex for polyhalogenated alkanes, the characteristic vibrational frequencies of C-F, C-Cl, and C-Br bonds can confirm their presence in the molecule. numberanalytics.com

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the distinctive isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create a unique signature in the mass spectrum, which aids in confirming the number of each halogen atom in the molecule and its fragments. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Elucidation of Reaction Dynamics

Understanding the kinetics and mechanism of a reaction is crucial for controlling its outcome. The formation of this compound occurs via the electrophilic addition of bromine to a fluoroalkene.

Pathways for Isomerization and Rearrangement in Butane (B89635) Frameworks

The skeletal architecture of butane and its derivatives is susceptible to isomerization and rearrangement reactions, which are fundamental processes in organic chemistry. These transformations typically proceed through cationic intermediates and are often catalyzed by acids. While the isomerization of n-butane to isobutane (B21531) is a well-studied industrial process, the principles governing these reactions can be extended to understand the potential pathways for more complex, halogenated butane frameworks such as this compound. The presence of multiple, diverse halogen atoms significantly influences the electronic and steric environment of the molecule, thereby affecting the stability of intermediates and the corresponding reaction pathways.

The direct skeletal isomerization of alkanes like butane is kinetically hindered under normal conditions. frontiersin.orgresearchgate.net Consequently, these rearrangements are generally understood to occur via the formation of reactive intermediates, most notably carbocations. mdpi.com Two primary mechanisms are widely discussed for butane isomerization: the monomolecular and the bimolecular pathways. frontiersin.orgmdpi.com

The monomolecular pathway involves the initial formation of a butyl carbenium ion, typically through protonation or hydride abstraction by a strong acid catalyst. mdpi.com This secondary carbocation can then undergo a rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift. masterorganicchemistry.commasterorganicchemistry.com Subsequent deprotonation or reaction yields the isomerized product.

The bimolecular pathway involves the reaction of a butyl carbenium ion with an olefin (often present as an impurity or formed in situ). mdpi.com This leads to the formation of a larger C8 intermediate, which can then undergo various cracking and isomerization steps before yielding the final isomerized butane product. mdpi.com

In the context of a highly substituted molecule like this compound, these pathways would be significantly modified. The strong electron-withdrawing inductive effects of the fluorine and chlorine atoms would destabilize the formation of adjacent carbocations. Conversely, the bromine atoms, particularly the one at the C-2 position, could participate in the formation of a bridged bromonium ion intermediate. This cyclic intermediate could facilitate the migration of other groups and provide an alternative pathway for rearrangement that avoids the formation of a highly unstable, localized carbocation.

Rearrangements within the butane framework are classic examples of 1,2-shifts. wikipedia.org In these reactions, a substituent, along with its bonding pair of electrons, moves from one atom to an adjacent atom. wikipedia.org This typically occurs when a less stable carbocation can rearrange to a more stable one (e.g., secondary to tertiary). masterorganicchemistry.com For a halogenated compound, the migration could involve a hydride shift from the C-3 or C-4 positions or potentially a halide shift, although the latter is less common for fluorine.

The table below summarizes the key features of the principal isomerization mechanisms for butane.

| Mechanism | Key Features | Intermediates | Catalyst Requirement |

| Monomolecular | Involves a single butane molecule. Proceeds via hydride shifts. frontiersin.orgmdpi.com | Secondary and tertiary carbenium ions. mdpi.com | Strong Brønsted or Lewis acids (e.g., zeolites, chlorinated alumina). mdpi.comnefthim.com |

| Bimolecular | Involves the reaction of a carbocation with an olefin. frontiersin.orgmdpi.com | C8 carbenium ion species. mdpi.com | Similar to monomolecular, but olefin presence is key. mdpi.com |

| Halonium-ion Mediated | Plausible for bromo-substituted butanes. Involves a bridged, cyclic halonium ion. | Cyclic bromonium ion. | Acidic conditions to promote leaving group departure. |

Advanced spectroscopic techniques are indispensable for investigating these complex reaction mechanisms. Time-of-flight mass spectrometry (TOF-MS), for instance, can be used to study the dissociative ionization of butane isomers, providing insights into their fragmentation patterns and stability. researchgate.net The degree of fragmentation observed in mass spectra often correlates with the stability of the parent molecule and its isomers. researchgate.net

Infrared (IR) spectroscopy is another powerful tool, used to identify functional groups. The C-F, C-Cl, and C-Br bonds each have characteristic stretching vibrations in the fingerprint region of the IR spectrum. spectroscopyonline.com Monitoring changes in these vibrational frequencies during a reaction can indicate the formation of new bonds or changes in the electronic environment of the carbon-halogen bonds, providing evidence for rearrangement.

The table below outlines how specific spectroscopic methods could be applied to study the isomerization of a compound like this compound.

| Spectroscopic Method | Application in Mechanistic Studies | Expected Observations for Rearrangement |

| Mass Spectrometry (MS) | Identification of isomers and fragmentation analysis. researchgate.net | Different isomers would produce distinct mass spectra. Changes in fragmentation could indicate skeletal rearrangement. researchgate.net |

| Infrared (IR) Spectroscopy | Monitoring changes in carbon-halogen and carbon-hydrogen bonds. spectroscopyonline.com | Shifts in the C-X (X=F, Cl, Br) stretching frequencies, indicating changes in bond strength and position. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of reactants, intermediates, and products. | Changes in chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, providing unambiguous evidence of a new isomeric structure. |

Ultimately, a combination of theoretical calculations and multi-faceted spectroscopic analysis would be required to definitively map the isomerization and rearrangement pathways for a complex polyhalogenated butane. The foundational principles of carbocation chemistry provide a robust framework for predicting potential transformations, while advanced analytical methods offer the means to observe and validate these mechanistic hypotheses. frontiersin.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. These calculations allow for the determination of the most stable three-dimensional arrangement of atoms (the optimized geometry) and provide a detailed picture of the electron distribution within the molecule.

Geometry Optimization Methodologies (e.g., MP2 level)

The process of geometry optimization seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For halogenated alkanes, electron correlation effects can be significant, making methods that account for these effects, such as Møller-Plesset perturbation theory of the second order (MP2), a suitable choice. researchgate.netarxiv.orgresearchgate.net The MP2 method provides a good balance between computational cost and accuracy for systems with a moderate number of atoms. arxiv.org

Alternative and often more computationally efficient approaches include Density Functional Theory (DFT) methods. google.com Functionals like B3LYP are commonly used for geometry optimizations of organic molecules. rsc.org For halogenated compounds specifically, DFT methods have been shown to provide reliable geometries, especially when paired with appropriate basis sets. nih.gov

A typical geometry optimization process involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic positions to minimize the calculated energy of the system until a stationary point is reached.

Basis Set Selection and Influence on Computational Accuracy (e.g., 6-311++G(d,p))

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens, which have a large number of electrons and can exhibit polarization and diffuse electron density, a flexible and comprehensive basis set is required. nih.gov

The 6-311++G(d,p) basis set is a popular choice for such systems for several reasons: researchgate.netmdpi.comspectroscopyonline.com

Triple-zeta valence: It uses three sets of functions to describe the valence electrons, allowing for greater flexibility in representing their spatial distribution.

Diffuse functions (++): The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing species with electron density far from the nuclei, such as anions or molecules with lone pairs. spectroscopyonline.com

Polarization functions (d,p): The '(d,p)' signifies the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds. researchgate.net

The use of the 6-311++G(d,p) basis set has been shown to provide a good balance between computational expense and accuracy for calculating the properties of halogenated organic compounds. nih.govspectroscopyonline.com

Analysis of Potential Energy Surfaces

The potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. youtube.com Analyzing the PES is crucial for understanding a molecule's stability, conformational preferences, and the pathways of chemical reactions. mdpi.comresearchgate.netrsc.org

Verification of Local Minima for Optimized Structures

Once a geometry optimization is complete, it is essential to verify that the obtained structure corresponds to a true local minimum on the potential energy surface. This is achieved by performing a vibrational frequency calculation. A stable structure at a local minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state) rather than a minimum.

For a molecule like this compound, with multiple rotatable bonds, several conformers (different spatial arrangements of the atoms) may exist as local minima on the PES. Computational studies can identify these different conformers and determine their relative energies, providing insight into which structures are most likely to be populated at a given temperature.

Transition State Characterization in Halonium Ion Rearrangements

The formation of this compound can proceed through the reaction of a halogen with an alkene precursor, such as 4-chloro-1,1,2-trifluorobut-1-ene. chemicalbook.com This type of reaction often involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org Computational studies are particularly valuable for characterizing the intermediates and transition states in these reactions.

In the context of related reactions, quantum chemical calculations have been used to investigate the structure of intermediate halonium ions. dtic.mil For instance, studies on the chlorination of 4-halo-1,1,2-trifluorobut-1-enes have indicated the formation of open-ion structures rather than symmetrically bridged halonium ions. dtic.mil The characterization of a transition state involves locating a first-order saddle point on the PES, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This allows for the determination of the activation energy barrier for the rearrangement or subsequent reaction of the halonium ion.

Charge Distribution and Electronic Properties Analysis

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Various computational methods can be employed to analyze the charge distribution and other electronic properties.

Mulliken population analysis is a common method for assigning partial charges to individual atoms in a molecule. nih.gov These charges provide a simplified but useful picture of the electrostatic potential of the molecule. In the case of this compound, the electronegative halogen atoms (F, Cl, Br) are expected to carry partial negative charges, while the carbon atoms will bear partial positive charges.

Computational studies on the intermediates of related halogenation reactions provide insight into the charge distribution. For example, in the open-ion chloronium intermediates formed from 4-halo-1,1,2-trifluorobut-1-enes, the positive charge is not equally shared between the two carbon atoms of the original double bond. The distribution of this charge influences the subsequent nucleophilic attack that leads to the final product.

The following table presents calculated atomic charges for related halonium ion intermediates, which are precursors in the synthesis of compounds like this compound. The data is based on quantum chemical calculations and illustrates how charge is distributed in these reactive species. dtic.mil

| Structure | Run | Z | X | Y | Q (C2) | Q (C1) |

| A | 1a | Cl | Cl | Cl | +0.18 | -0.07 |

| E | 1b | Cl | Cl | Cl | -0.11 | +0.19 |

| C ⇒ D | 2 | Cl | Br | Br | -0.03 | +0.05 |

| C ⇒ D | 3 | Cl | I | Br | -0.08 | +0.02 |

| A | 4a | Br | Cl | Cl | +0.18 | -0.07 |

| C ⇒ D | 5 | Br | Br | Cl | -0.03 | +0.05 |

| C ⇒ D | 6 | Br | I | Cl | -0.08 | +0.02 |

| A | 7a | I | Cl | Cl | +0.18 | -0.07 |

| E | 7b | I | Cl | Cl | -0.11 | +0.19 |

| C ⇒ D | 8 | I | Br | Br | -0.03 | +0.05 |

| C ⇒ D | 9 | I | I | Br | -0.08 | +0.02 |

| Data sourced from a study on halonium ions from 4-halo-1,1,2-trifluorobut-1-enes. Z, X, and Y represent halogen atoms. Q(C1) and Q(C2) represent the calculated charges on the respective carbon atoms. dtic.mil |

This detailed computational analysis of this compound and its synthetic precursors provides a molecular-level understanding of its properties and reactivity, which is crucial for its potential applications and further study.

Computational Modeling of Reaction Intermediates

Computational modeling allows for the exploration of the potential energy surface of a reaction, providing insights into the stability of intermediates and the feasibility of different reaction pathways.

For the electrophilic bromination leading to this compound, a key question is the relative stability of the cyclic bromonium ion versus the open-chain carbocation (a β-bromo carbocation). The presence of three fluorine atoms and a chloroalkyl group dramatically influences this stability.

The electron-withdrawing nature of the fluorine atoms would destabilize an adjacent carbocation, making the open-chain structure less favorable than in a non-fluorinated analogue. This would suggest that the reaction is more likely to proceed through a bridged bromonium ion intermediate.

The energetic landscape of the halogenation reaction would map the energy changes as the reactants (alkene and bromine) are converted into the product (this compound) via transition states and intermediates.

Environmental Transformation Mechanisms Mechanistic Focus Only

Photolytic Degradation Pathways of Halogenated Alkanes (Mechanistic Investigation)

The absorption of ultraviolet (UV) radiation can induce the cleavage of chemical bonds within a molecule, a process known as photolysis or photodegradation. For halogenated alkanes, the primary photolytic event is typically the homolytic cleavage of a carbon-halogen (C-X) bond, resulting in the formation of a carbon-centered radical and a halogen radical. chemistrysteps.com The susceptibility of a particular C-X bond to cleavage is inversely related to its bond dissociation energy (BDE).

In the case of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane, the molecule contains C-Br, C-Cl, and C-F bonds. The relative bond dissociation energies for these bonds in haloalkanes generally follow the order: C-Br < C-Cl < C-F. google.comlibretexts.org This indicates that the carbon-bromine bonds are the most labile and, therefore, the most likely to undergo photolytic cleavage.

The primary photolytic degradation mechanism is initiated by the absorption of a photon (hν), leading to the homolytic fission of one of the C-Br bonds:

Initiation Step: C₂F₃Cl(CH₂CH₂Br)Br + hν → •C₂F₃Cl(CH₂CH₂Br) + Br•

Propagation/Elimination Step: •C₂F₃Cl(CH₂CH₂Br) → C₂F₃Cl(CH=CH₂) + Br•

This reductive elimination is a common and often rapid process for vicinal dibromides. youtube.comresearchgate.net The resulting product would be 4-chloro-3,4,4-trifluorobut-1-ene. While less probable, the cleavage of the C-Cl bond is also a possible photolytic pathway, though it would require higher energy UV radiation compared to C-Br bond scission. researchgate.net The C-F bonds are exceptionally strong and are not expected to undergo direct photolysis under typical environmental conditions. google.com

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the reacting with a water molecule. For haloalkanes, this typically proceeds via a nucleophilic substitution reaction, where a water molecule or a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, displacing a halide ion. wikipedia.org

The rate of hydrolysis for haloalkanes is highly dependent on the nature of the leaving group, which is related to the strength of the carbon-halogen bond. savemyexams.comsavemyexams.com Weaker bonds lead to faster hydrolysis rates. The reactivity trend for hydrolysis is: C-I > C-Br > C-Cl >> C-F. google.comyoutube.comyoutube.com

Given this reactivity trend, the hydrolytic degradation of this compound in an aqueous environment will be dominated by the cleavage of the C-Br bonds. The C-Cl bond will hydrolyze at a significantly slower rate, and the C-F bonds are considered to be hydrolytically stable under normal environmental pH and temperature conditions.

The mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the haloalkane (primary, secondary, or tertiary) and the reaction conditions. savemyexams.comsavemyexams.com For the primary and secondary carbons bearing the bromine atoms in this compound, both mechanisms are plausible.

Sₙ2 Mechanism: A single-step mechanism where the nucleophile (H₂O or OH⁻) attacks the carbon atom at the same time as the bromide ion leaves:

H₂O + C₂F₃Cl(CH₂CH₂Br)Br → [HO-H···C₂F₃Cl(CH₂CH₂Br)···Br]‡ → HOC₂F₃Cl(CH₂CH₂Br) + HBr

Sₙ1 Mechanism: A two-step mechanism involving the formation of a carbocation intermediate:

Step 1 (slow): C₂F₃Cl(CH₂CH₂Br)Br → ⁺C₂F₃Cl(CH₂CH₂Br) + Br⁻ Step 2 (fast): ⁺C₂F₃Cl(CH₂CH₂Br) + H₂O → HOC₂F₃Cl(CH₂CH₂Br) + H⁺

Regardless of the precise mechanism, the initial products of hydrolysis would be brominated and chlorinated alcohols. Subsequent hydrolysis of the second C-Br bond and, much more slowly, the C-Cl bond would lead to the formation of diols and triols.

Table 1: Relative Hydrolysis Rates of Carbon-Halogen Bonds

| Bond Type | Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |

|---|---|---|

| C-F | ~485 | Very Slow / Negligible |

| C-Cl | ~340 | Slow |

| C-Br | ~285 | Fast |

| C-I | ~215 | Very Fast |

Note: Bond enthalpy values are approximate and can vary slightly depending on the specific molecular structure.

Radical-Mediated Reactions and Atmospheric Fate (Mechanistic Aspects)

In the troposphere, the primary degradation pathway for many volatile organic compounds, including haloalkanes, is initiated by reaction with the hydroxyl radical (•OH). noaa.govnoaa.gov This reaction is typically the rate-determining step for the atmospheric lifetime of such compounds. The •OH radical initiates degradation by abstracting a hydrogen atom from a C-H bond to form a water molecule and a carbon-centered radical. researchgate.net

For this compound, hydrogen abstraction can occur from either of the two methylene (B1212753) (-CH₂-) groups.

Initiation Step: CBrF₂-CBrF-CH₂-CH₂Cl + •OH → CBrF₂-CBrF-ĊH-CH₂Cl + H₂O or CBrF₂-CBrF-CH₂-ĊHCl + H₂O

The resulting haloalkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (ROO•):

Propagation Step 1: R• + O₂ → ROO•

This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂):

Propagation Step 2: ROO• + NO → RO• + NO₂

The fate of the resulting alkoxy radical is critical to the subsequent degradation cascade. Halogenated alkoxy radicals can undergo several reactions, including C-C bond cleavage or elimination of a halogen atom. The presence of multiple halogen atoms can significantly influence the stability and reaction pathways of these intermediates. noaa.gov For instance, the highly electronegative fluorine atoms can affect the stability of adjacent radical centers and the likelihood of different bond scission events. The degradation can lead to the formation of a variety of smaller, oxidized products, including carbonyl halides (e.g., C(O)FCl, C(O)FBr), aldehydes, and halogenated carboxylic acids, which are then subject to further degradation or removal from the atmosphere via deposition. noaa.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3,4,4-trifluorobut-1-ene |

| Water |

| Hydroxide |

| Hydrogen Bromide |

| Nitric Oxide |

| Nitrogen Dioxide |

| Oxygen |

| Carbonyl Fluoride (B91410) Chloride |

Future Research Directions and Unexplored Chemical Space

Development of Novel Stereoselective and Regioselective Synthesis Methods

The known synthesis of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane involves the addition of bromine across the double bond of 4-Chloro-1,1,2-trifluoro-1-butene (B3040749). chemicalbook.com This reaction, conducted in dichloromethane (B109758), creates two adjacent chiral centers, leading to the potential for multiple stereoisomers. chemicalbook.com Currently, there is no published research on methods to control the stereochemical outcome of this synthesis.

Future research should focus on developing catalytic systems—either chiral Lewis acids or organocatalysts—that can direct the addition of bromine to achieve high levels of diastereoselectivity and enantioselectivity. Investigating the influence of reaction conditions, such as solvent and temperature, on selectivity would also be a critical area of study. The principles of selectivity in halogenation reactions, which are known to be influenced by factors like the relative stability of radical intermediates and the reactivity of the halogen, could provide a theoretical basis for this work. libretexts.orgyoutube.com

Advanced Computational Approaches for Predicting Reactivity

The reactivity of halogenated alkanes is complex, governed by factors including bond strengths, polarity, and steric hindrance. crunchchemistry.co.uksavemyexams.com For a molecule like this compound, with multiple, different halogen substituents, predicting its behavior in chemical reactions is challenging.

Advanced computational methods, such as Density Functional Theory (DFT), could be employed to model the molecule's electronic structure and predict its reactivity. Future research in this area would involve:

Calculating Bond Dissociation Energies: Determining the relative strengths of the C-Br, C-Cl, and C-F bonds to predict which halogen is most likely to participate in substitution or elimination reactions. Generally, C-Br bonds are weaker than C-Cl bonds, which are in turn weaker than C-F bonds. savemyexams.com

Mapping the Electrostatic Potential: Identifying electron-rich and electron-poor regions of the molecule to predict sites susceptible to nucleophilic or electrophilic attack.

Modeling Reaction Mechanisms: Simulating entire reaction pathways, such as Sₙ1, Sₙ2, E1, and E2, to determine the most favorable mechanistic routes and predict the resulting products. This is particularly relevant as primary and secondary halogenoalkanes can react via different mechanisms. crunchchemistry.co.uk

These computational studies would provide invaluable theoretical guidance for designing and interpreting laboratory experiments.

Exploration of New Reaction Pathways for Halogenated Butanes

The synthetic utility of this compound is currently unexplored. Future research should aim to investigate its potential as a building block in organic synthesis. Given its structure, several new reaction pathways could be explored:

Dehalogenation and Dehydrohalogenation: Selective removal of specific halogens to generate valuable unsaturated fluorinated intermediates. The varied nature of the halogens could allow for stepwise, controlled elimination reactions.

Reductive Coupling Reactions: Using one or more of the carbon-halogen bonds to form new carbon-carbon bonds, potentially leading to more complex fluorinated molecules.

Nucleophilic Substitution: Investigating the displacement of the bromide or chloride ions by various nucleophiles to introduce new functional groups. The reactivity in such substitutions depends heavily on the strength of the carbon-halogen bond. crunchchemistry.co.uksavemyexams.com

Systematic studies of these and other transformations are necessary to understand the synthetic potential of this and other highly functionalized halogenated butanes. Research into the reaction pathways of butane (B89635) cracking and functionalization, while often focused on different conditions, highlights the complexity and potential for diverse outcomes in C4 chemistry. rsc.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.